2-amino-N-(cyanomethyl)acetamide
Description
2-Amino-N-(cyanomethyl)acetamide (IUPAC name: this compound) is a substituted acetamide derivative characterized by an amino group (-NH₂) at the α-carbon and a cyanomethyl (-CH₂CN) group attached to the acetamide nitrogen. The cyanomethyl group introduces unique electronic and steric effects, making this compound a candidate for further exploration in medicinal chemistry and material science .
Properties
CAS No. |
5298-10-2 |
|---|---|
Molecular Formula |
C4H7N3O |
Molecular Weight |
113.12 g/mol |
IUPAC Name |
2-amino-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C4H7N3O/c5-1-2-7-4(8)3-6/h2-3,6H2,(H,7,8) |
InChI Key |
MTHUPGKUEISSDE-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)NC(=O)CN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-N-(cyanomethyl)acetamide can be achieved through several methods:
Direct Treatment of Amines with Alkyl Cyanoacetates: This method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates.
Stirring without Solvent at Elevated Temperatures: Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Chemical Reactions Analysis
2-amino-N-(cyanomethyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with various reagents to form heterocyclic compounds.
Substitution Reactions: The compound can participate in substitution reactions, where the cyano group or the amino group is replaced by other functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form pyrrole, pyrazole, and other heterocyclic structures.
Scientific Research Applications
2-amino-N-(cyanomethyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-(cyanomethyl)acetamide involves its ability to participate in various chemical reactions due to the presence of both the amino and cyano groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of biologically active molecules .
Comparison with Similar Compounds
Key Observations:
Functional Group Influence: The cyanomethyl group in this compound enhances electrophilicity at the α-carbon, facilitating nucleophilic reactions (e.g., cyclizations), similar to 2-cyanoacetamide derivatives . Aromatic substituents (e.g., in Midodrine) introduce pharmacological activity but reduce synthetic accessibility compared to aliphatic analogs .
Synthetic Accessibility: Cyanoacetamide derivatives are commonly synthesized via cyanoacetylation of amines using reagents like cyanoacetyl chloride or pyrazole-based agents .
Pharmacological Potential: While this compound lacks direct toxicity data, analogs like 2-cyano-N-(2-methyl-5-nitrophenyl)acetamide show applications as pharmaceutical intermediates, indicating possible bioactivity . Midodrine Hydrochloride exemplifies the therapeutic relevance of structurally complex acetamides, though its safety profile is distinct from simpler derivatives .
Biological Activity
2-amino-N-(cyanomethyl)acetamide is a compound of increasing interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, interactions with biomolecules, and implications for therapeutic applications.
Chemical Structure and Properties
This compound comprises an amino group, a cyanomethyl group, and an acetamide moiety. The presence of the cyanomethyl group enhances its reactivity, making it suitable for various synthetic transformations and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate their activities, leading to the activation of various biochemical pathways. The precise mechanisms are still under investigation, but initial studies suggest that it may influence enzyme kinetics or receptor signaling pathways.
Enzyme Interaction
Recent research has focused on the enzyme-modulating effects of this compound. Molecular docking studies indicate that the compound can bind effectively to certain enzymes, potentially altering their function. For instance, studies have shown that it may inhibit specific enzyme activities related to metabolic pathways, which could have implications for metabolic disorders.
Cytokine Induction
In vitro studies involving human peripheral blood mononuclear cells (hPBMC) and mouse splenocytes have demonstrated that this compound can stimulate the secretion of pro-inflammatory cytokines such as IL-6 and IL-8. This suggests a role in modulating immune responses, which could be beneficial in conditions where immune modulation is desired .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-aminoacetamide | Contains amino and acetamide groups | Limited activity compared to this compound |
| N-(cyanomethyl)acetamide | Contains cyanomethyl and acetamide groups | Similar reactivity but lacks amino group |
| Methanesulfonic acid derivatives | Varies in substituents but shares functional groups | Diverse applications but different biological targets |
The presence of both amino and cyanomethyl groups in this compound allows for versatile modifications and interactions, enhancing its potential as a research tool in drug development.
Case Studies and Research Findings
- Therapeutic Potential : Ongoing studies are exploring the use of this compound as a precursor for drug development aimed at treating various diseases. Its ability to modulate enzyme activity suggests potential applications in metabolic disorders and cancer therapy.
- Synthesis and Applications : The synthesis of this compound typically involves the reaction of cyanomethylamine with acetamide under controlled conditions. The resulting compound is being studied for its role as a building block in the synthesis of more complex molecules used in pharmaceuticals.
- Biological Evaluation : Various assays have been conducted to evaluate its biological effects, including cytotoxicity assays against cancer cell lines. Preliminary results indicate that it may exhibit selective cytotoxicity, warranting further investigation into its anticancer properties.
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